

6-(Chloromethyl)quinoline reactivity and hazards

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Compound of Interest

Compound Name: 6-(Chloromethyl)quinoline

Cat. No.: B1356097

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An In-depth Technical Guide to **6-(Chloromethyl)quinoline**: Reactivity, Applications, and Safety

Introduction

6-(Chloromethyl)quinoline is a highly functionalized heterocyclic compound that serves as a pivotal building block for researchers in medicinal chemistry and materials science. As a derivative of quinoline—a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring—it combines the rich chemical heritage of the quinoline scaffold with a strategically placed, highly reactive functional group.^{[1][2]} The presence of the chloromethyl group at the 6-position transforms the otherwise stable quinoline core into a versatile electrophilic intermediate, enabling a wide array of chemical transformations.

This guide provides an in-depth analysis of the core reactivity, synthetic utility, and critical safety hazards associated with **6-(chloromethyl)quinoline**. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for its effective and safe application in the laboratory.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its application in research and development. The key properties of **6-(Chloromethyl)quinoline** are summarized below. It is often supplied and used as its hydrochloride salt, which can influence its solubility and handling characteristics.^{[3][4][5]}

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₈ CIN	[5]
Molecular Weight	177.63 g/mol (Base) / 214.09 g/mol (HCl salt)	[3][5]
CAS Number	2644-82-8 (Base) / 2764-59-2 (HCl salt)	[3][6]
Appearance	Typically a light cream or off-white solid/powder	[7]
Solubility	Soluble in most organic solvents; slightly soluble in cold water	[1]
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container, often under an inert atmosphere at room temperature.	[5][7][8]

Core Reactivity Analysis

The synthetic utility of **6-(chloromethyl)quinoline** is dominated by the reactivity of its chloromethyl group. This functionality acts as a potent electrophilic site, making the molecule an excellent substrate for nucleophilic substitution reactions.

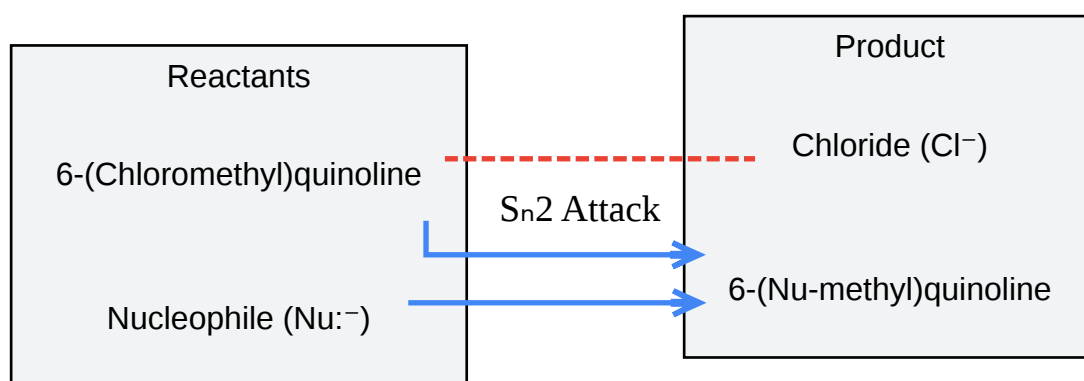
The Quinoline Scaffold: An Electronic Overview

The quinoline ring is an aromatic system with 10 π -electrons.[2] The nitrogen atom in the pyridine portion of the ring is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions 2 and 4.[9] Conversely, electrophilic substitution reactions preferentially occur on the benzene ring, primarily at positions 5 and 8.[9][10] However, in **6-(chloromethyl)quinoline**, the reactivity of the side chain far surpasses that of the ring itself under most conditions.

The Chloromethyl Group: A Potent Electrophilic Handle

The primary driver of **6-(chloromethyl)quinoline**'s reactivity is the $-CH_2Cl$ group. The chlorine atom is a good leaving group, and its electron-withdrawing nature makes the adjacent methylene ($-CH_2-$) carbon electron-deficient and thus highly susceptible to attack by nucleophiles.[11] This allows for the facile covalent attachment of a diverse range of molecular fragments to the quinoline core.

This reactivity profile is central to its role as a versatile intermediate. The fundamental reaction is a straightforward nucleophilic substitution (S_N2) mechanism, where a nucleophile attacks the methylene carbon, displacing the chloride ion.



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Caption: General mechanism for nucleophilic substitution on **6-(chloromethyl)quinoline**.

Synthetic Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials like chloroquine and quinine, as well as various anticancer and anti-inflammatory agents.[12][13][14][15] **6-(Chloromethyl)quinoline** serves as a key precursor for synthesizing novel quinoline derivatives, allowing researchers to explore new chemical space and develop drug candidates with tailored pharmacological properties.[12]

By reacting **6-(chloromethyl)quinoline** with various nucleophiles—such as amines, thiols, alcohols, and carbanions—chemists can efficiently introduce diverse functional groups and build more complex molecules.[11] This strategy is fundamental in structure-activity relationship

(SAR) studies, where systematic modification of a lead compound is performed to optimize its efficacy and safety profile.

Generalized Protocol for Nucleophilic Substitution

- **Dissolution:** Dissolve **6-(chloromethyl)quinoline** (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, acetonitrile).
- **Addition of Base:** Add a non-nucleophilic base (e.g., K_2CO_3 , DIPEA) (1.5-2.0 equivalents) to the mixture to act as an acid scavenger.
- **Nucleophile Addition:** Add the desired nucleophile (1.1 equivalents) to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress using TLC or LC-MS.
- **Work-up:** Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Hazard Analysis and Safe Handling Protocols

Despite its utility, **6-(chloromethyl)quinoline** is a hazardous substance that requires strict safety protocols. The primary hazards are associated with its irritant properties.^[6]

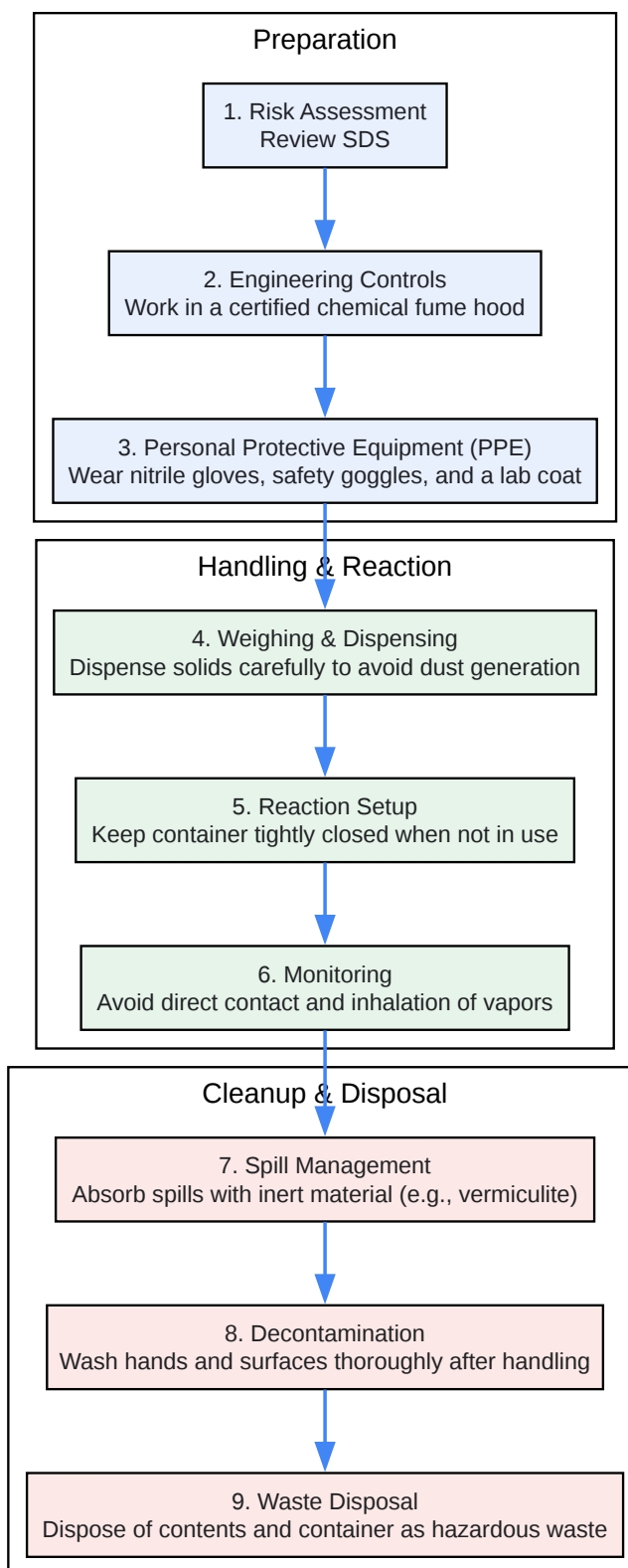
Hazard Identification

The compound is classified with several hazard statements, underscoring the need for careful handling.

Hazard Class	GHS Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[6] [16]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[6] [16]
Specific target organ toxicity — Single exposure	H335	May cause respiratory irritation	[6] [7]

Detailed Safe Handling Protocol

A systematic approach to handling is essential to minimize exposure and ensure laboratory safety.



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Caption: Standard workflow for the safe handling of **6-(chloromethyl)quinoline**.

Step-by-Step Methodologies:

- **Engineering Controls:** All manipulations, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[\[6\]](#)
- **Personal Protective Equipment (PPE):** Wear appropriate PPE at all times. This includes:
 - **Gloves:** Nitrile or other chemical-resistant gloves.
 - **Eye Protection:** Safety glasses with side shields or chemical splash goggles.[\[6\]](#)
 - **Clothing:** A flame-resistant lab coat. Contaminated clothing should be removed and washed before reuse.[\[6\]](#)
- **Storage:** Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[\[16\]](#)
- **Spill and Emergency Procedures:**
 - **Skin Contact:** Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[\[7\]](#)
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[6\]](#)[\[7\]](#)
 - **Inhalation:** Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[\[6\]](#)
 - **Spills:** Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[\[6\]](#)
- **Disposal:** Dispose of all waste materials (including empty containers) in accordance with local, state, and federal regulations for hazardous waste.[\[6\]](#)[\[7\]](#)

Conclusion

6-(Chloromethyl)quinoline is a valuable and highly reactive building block in synthetic chemistry. Its utility is centered on the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution to allow for the construction of a vast library of quinoline derivatives. This reactivity has cemented its role in drug discovery and materials science. However, its hazardous properties—primarily as a skin, eye, and respiratory irritant—necessitate the strict implementation of safety protocols. By understanding its chemical behavior and adhering to safe handling procedures, researchers can effectively and safely leverage the synthetic potential of this important intermediate.

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